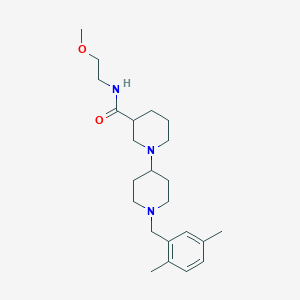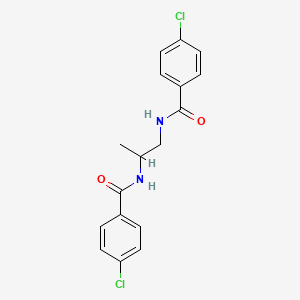![molecular formula C17H20N2O2 B5316710 N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea, also known as MEU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MEU is a urea derivative that has been shown to exhibit significant pharmacological activity.
Applications De Recherche Scientifique
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit significant anticancer activity against a variety of cancer cell lines. N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has also been studied for its potential use as an anti-inflammatory agent. In addition, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit significant antifungal and antibacterial activity.
Mécanisme D'action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has also been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, and it exhibits significant pharmacological activity at low concentrations. However, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several potential future directions for research on N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea. One area of interest is the development of more effective and efficient synthesis methods for N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea. Another area of interest is the study of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea in vivo, to better understand its potential toxicity and side effects. In addition, further research is needed to fully understand the mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea and to identify its molecular targets. Finally, there is potential for the development of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea-based drugs for the treatment of cancer, inflammation, and infectious diseases.
Méthodes De Synthèse
The synthesis of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea is a multistep process that involves the reaction of 3-methoxyphenylethylamine with 4-methylphenylisocyanate. The reaction proceeds under mild conditions and yields N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea as a white crystalline solid. The purity of the synthesized N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea can be improved by recrystallization using appropriate solvents.
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-9-15(10-8-12)19-17(20)18-13(2)14-5-4-6-16(11-14)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOKWMPVGCZAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole](/img/structure/B5316629.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)

![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)
![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)

![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)